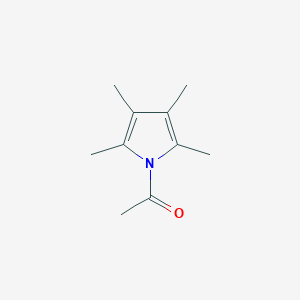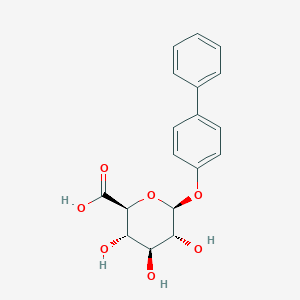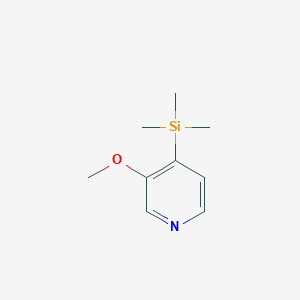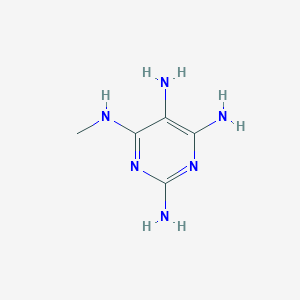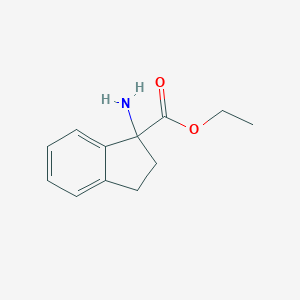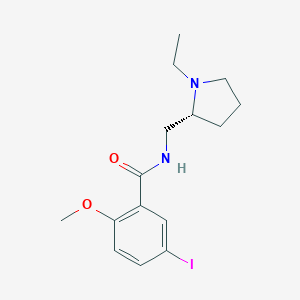
Iodopride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodopride is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of the well-known drug, prazosin, which is used to treat hypertension. Iodopride has been found to have unique properties that make it a promising candidate for various applications in the field of medicine.
Aplicaciones Científicas De Investigación
Iodopride has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of prostate cancer. Studies have shown that iodopride can selectively target prostate cancer cells and induce apoptosis. This makes it a potential candidate for the development of new cancer treatments.
Another potential application of iodopride is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension.
Mecanismo De Acción
Iodopride works by selectively binding to alpha-1 adrenergic receptors in the body. These receptors are found in various tissues, including the prostate gland and blood vessels. By binding to these receptors, iodopride can induce various physiological effects, including vasodilation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Iodopride has been found to have various biochemical and physiological effects. In vitro studies have shown that iodopride can induce apoptosis in prostate cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of prostate cancer cells by inducing cell cycle arrest.
In vivo studies have shown that iodopride can reduce blood pressure by inducing vasodilation in blood vessels. It has also been found to improve cardiac function by reducing myocardial fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of iodopride for lab experiments is its high selectivity for alpha-1 adrenergic receptors. This makes it a useful tool for studying the physiological effects of these receptors. However, iodopride can be difficult to synthesize and is relatively expensive compared to other compounds.
Direcciones Futuras
There are several potential future directions for research on iodopride. One area of interest is in the development of new cancer treatments. Studies have shown that iodopride can selectively target prostate cancer cells, but further research is needed to determine its efficacy in vivo.
Another potential area of research is in the treatment of hypertension. Studies have shown that iodopride has a higher affinity for alpha-1 adrenergic receptors than prazosin, making it a more effective treatment for hypertension. However, more research is needed to determine its safety and efficacy in humans.
Conclusion:
Iodopride is a promising compound that has potential applications in various fields of medicine. Its unique properties make it a useful tool for scientific research. Further research is needed to determine its efficacy and safety in humans, but the potential benefits of this compound make it a promising candidate for future research.
Métodos De Síntesis
Iodopride can be synthesized through a simple reaction between prazosin and iodine. The reaction takes place in an anhydrous solvent, such as chloroform or dichloromethane, at room temperature. The product is then purified through column chromatography to obtain pure iodopride. The yield of the synthesis process is typically around 70%.
Propiedades
Número CAS |
115860-70-3 |
|---|---|
Nombre del producto |
Iodopride |
Fórmula molecular |
C15H21IN2O2 |
Peso molecular |
388.24 g/mol |
Nombre IUPAC |
N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2-methoxybenzamide |
InChI |
InChI=1S/C15H21IN2O2/c1-3-18-8-4-5-12(18)10-17-15(19)13-9-11(16)6-7-14(13)20-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,19)/t12-/m1/s1 |
Clave InChI |
JHMTYLJMPBFCTD-GFCCVEGCSA-N |
SMILES isomérico |
CCN1CCC[C@@H]1CNC(=O)C2=C(C=CC(=C2)I)OC |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)I)OC |
Otros números CAS |
115860-70-3 |
Sinónimos |
iodopride iodopride 125I hydrochloride, (S)-isomer iodopride HCl, (R)-isomer iodopride hydrochloride, (S)-isomer iodopride, (S)-isomer N-((1-ethyl-2-pyrrolidinyl)methyl)-5-iodo-2-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




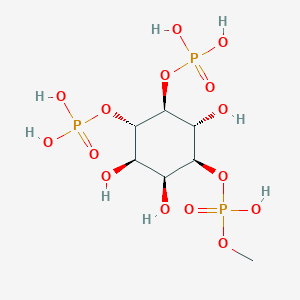
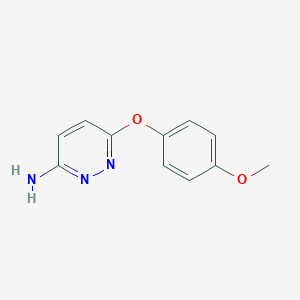
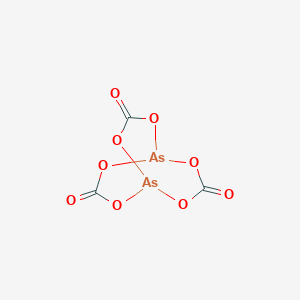
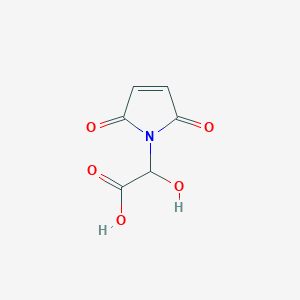
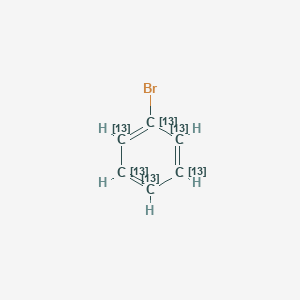
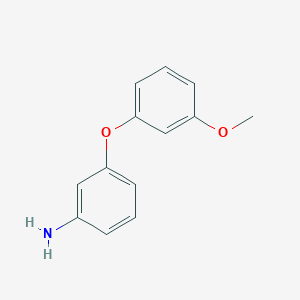
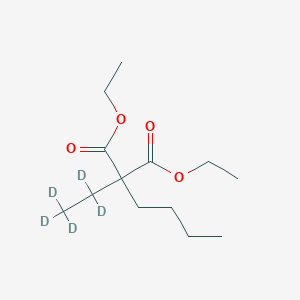
![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)
